Physicochemical and Synthetic Profiling of 3-Bromo-5-methoxy-2-methylbenzoic Acid: A Comprehensive Technical Guide
Physicochemical and Synthetic Profiling of 3-Bromo-5-methoxy-2-methylbenzoic Acid: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8) is a versatile tetrasubstituted benzene derivative. Featuring four distinct functional groups—a carboxylic acid, an ortho-methyl group, a meta-bromine atom, and a meta-methoxy group—this molecule offers highly orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven protocols for downstream derivatization.
Structural and Physicochemical Profiling
The reactivity and bioavailability of 3-bromo-5-methoxy-2-methylbenzoic acid are dictated by the complex interplay of steric and electronic effects across its tetrasubstituted ring.
Quantitative Data Summary
To facilitate rational drug design and synthetic planning, the core physicochemical properties are summarized below.
| Property | Value | Derivation / Source |
| Molecular Weight | 245.07 g/mol | Standard Atomic Weights |
| Molecular Formula | C₉H₉BrO₃ | Structural Analysis |
| Predicted pKa | ~3.5 – 3.7 | Hammett Equation / Cheminformatics |
| Predicted LogP | ~3.0 | ALOGPS (Lipophilicity) |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | QSAR Modeling |
Electronic and Steric Causality
-
Acidity (pKa) Modulation: The baseline pKa of benzoic acid is 4.2. In this molecule, the ortho-methyl group sterically forces the carboxylate out of the aromatic plane (steric inhibition of resonance), which typically increases acidity. Furthermore, the meta-bromo and meta-methoxy groups exert strong electron-withdrawing inductive effects (-I), stabilizing the conjugate base and further lowering the pKa to approximately 3.5.
-
Lipophilicity (LogP): The hydrophobic methyl and bromo groups drive the LogP up, while the polar carboxylic acid and methoxy oxygen maintain sufficient aqueous solubility for physiological environments, making it an excellent candidate for Lipinski-compliant drug scaffolds.
Mechanistic Insights & Reactivity Mapping
Understanding the orthogonal reactivity of each functional group is paramount for designing selective synthetic routes. The C3 bromine is primed for transition-metal catalysis, while the C1 carboxylic acid must often be protected to prevent unwanted side reactions.
Figure 1: Orthogonal reactivity map of 3-bromo-5-methoxy-2-methylbenzoic acid.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") behind the experimental choice.
Protocol 1: Carboxylic Acid Protection (Methyl Esterification)
Rationale: Free carboxylic acids can poison palladium catalysts or lead to protodeboronation of boronic acids during cross-coupling. Converting the acid to a methyl ester neutralizes this threat.
-
Reagent Mixing: Dissolve 3-bromo-5-methoxy-2-methylbenzoic acid (1.0 equiv) in anhydrous methanol (0.2 M).
-
Causality: Methanol acts as both the solvent and the nucleophile.
-
-
Acid Catalysis: Add concentrated H₂SO₄ (0.1 equiv) dropwise at 0 °C.
-
Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to overcome the steric hindrance of the ortho-methyl group.
-
-
Reflux & Monitoring: Heat the reaction to 70 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The product spot will run significantly higher (higher Rf) than the highly polar starting material.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is the premier method for forming C-C bonds at the C3 bromine position[1]. The steric bulk of the adjacent ortho-methyl group requires a highly active catalyst system.
Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling derivatization.
-
Preparation: In a Schlenk flask, combine the methyl ester derivative (1.0 equiv), an arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: K₂CO₃ activates the boronic acid by forming a reactive boronate complex, which is mandatory for the transmetalation step[1]. Pd(dppf)Cl₂ provides a bidentate ligand framework that forces the palladium center into a geometry highly favorable for reductive elimination.
-
-
Degassing (Critical Step): Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Subject the flask to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle and promoting homocoupling side reactions.
-
-
Heating: Stir at 90 °C for 12 hours.
-
Purification: Filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via flash column chromatography.
Table 2: Reaction Optimization for Sterically Hindered Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 45 | Sluggish oxidative addition; high protodeboronation. |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 88 | Clean conversion; bidentate ligand accelerates elimination. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 | Best for extremely bulky boronic acids (Buchwald ligand effect). |
Analytical Validation
To establish absolute trustworthiness in your synthesis, validate the final coupled product using the following multi-modal approach:
-
LC-MS: Confirm the disappearance of the characteristic 1:1 isotopic doublet (M / M+2) indicative of the bromine atom. The new mass should match the exact mass of the cross-coupled product.
-
¹H-NMR (400 MHz, CDCl₃): The starting material exhibits two distinct aromatic singlets (due to the meta relationship). Post-coupling, verify the integration of the newly introduced aryl protons. The ortho-methyl singlet (~2.4 ppm) and meta-methoxy singlet (~3.8 ppm) should remain intact but may shift slightly due to the altered magnetic anisotropy of the new biaryl system.
References
-
Title: The Hammett Equation and Linear Free Energy Relationships Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
